molecular formula C18H34O3 B094197 4-Keto stearic acid CAS No. 16694-30-7

4-Keto stearic acid

Cat. No. B094197
CAS RN: 16694-30-7
M. Wt: 298.5 g/mol
InChI Key: NARNRJNUUFXXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Keto stearic acid is a saturated fatty acid that has gained attention in the scientific community for its potential applications in various fields. It is a derivative of stearic acid, which is a common fatty acid found in animal and vegetable fats. The presence of a keto group in 4-Keto stearic acid makes it a unique molecule with interesting properties that can be utilized for various purposes.

Scientific Research Applications

1. Membrane Studies

4-Keto stearic acid, closely related to 5-keto stearic acid, has been used in membrane studies. The 5-keto stearic acid spin label has been utilized to investigate differences in phospholipid bilayer organization in various vesicular structures, which are important for understanding cellular mechanisms (Marsh, Phillips, Watts, & Knowles, 1972).

2. Effects on Platelet Fatty Acids and Cardiovascular Hemostasis

In a study comparing diets rich in stearic acid to those high in lauric and myristic acid, it was found that stearic acid influenced platelet phospholipid fatty acid levels and concentrations of urinary thromboxane B2 and 6-keto-PGF1 alpha. These are indicators of cardiovascular hemostasis, highlighting the significance of stearic acid in diet and health (Mustad et al., 1993).

3. Reductive Amination

Reductive amination of 12-ketostearic acid, a process closely related to the modification of 4-keto stearic acid, is significant in chemical synthesis. This technique has been used to produce 12-amino-stearic acid, a compound with potential applications in various industrial processes (Freedman & Fuller, 1970).

4. Improvement of Fuel Quality

Stearic acid derivatives, like 9(10)-keto methyl sterate, have been synthesized and evaluated for their effectiveness as cetane number improvers in diesel fuel. This research shows the potential of stearic acid derivatives in enhancing fuel properties (Rode et al., 2011).

5. Catalysis and Chemical Reactions

The ketonization of stearic acid has been studied for its selectivity towards specific chemical products, demonstrating the role of stearic acid derivatives in catalytic processes (Murzin, Bernas, Wärnå, Myllyoja, & Salmi, 2018).

6. Antibacterial Properties

A derivative of stearic acid has shown antibacterial properties against specific bacteria, indicating the potential biomedical applications of modified stearic acid compounds (Silva et al., 2002).

properties

CAS RN

16694-30-7

Product Name

4-Keto stearic acid

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

4-oxooctadecanoic acid

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h2-16H2,1H3,(H,20,21)

InChI Key

NARNRJNUUFXXBI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(=O)CCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCC(=O)CCC(=O)O

Other CAS RN

16694-30-7

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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